1-Bromo-3-(tert-butoxy)-5-chlorobenzene

Catalog No.
S14236088
CAS No.
M.F
C10H12BrClO
M. Wt
263.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(tert-butoxy)-5-chlorobenzene

Product Name

1-Bromo-3-(tert-butoxy)-5-chlorobenzene

IUPAC Name

1-bromo-3-chloro-5-[(2-methylpropan-2-yl)oxy]benzene

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3

InChI Key

ISNGCROTSCUGHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)Br)Cl

1-Bromo-3-(tert-butoxy)-5-chlorobenzene is an organic compound characterized by its molecular formula C10H12BrClO. It features a bromine atom and a chlorine atom attached to a benzene ring, along with a tert-butoxy group, which is a bulky alkoxy substituent. This compound is typically a colorless to pale yellow liquid and is utilized in various chemical syntheses due to its reactivity. The presence of both halogens and the tert-butoxy group enhances its utility in organic transformations, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical behavior of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene includes:

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by nucleophiles such as amines or hydroxides, allowing for the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions, leading to the formation of alkenes.
  • Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions depending on the reagents used.

These reactions are essential for synthesizing various derivatives and complex organic compounds.

Research into the biological activity of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene indicates potential applications in medicinal chemistry. Compounds with similar structures have been studied for their antimicrobial and anticancer properties. The unique combination of bromine and chlorine atoms may contribute to biological interactions that warrant further investigation.

1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be synthesized through several methods:

  • Direct Halogenation: A common method involves the bromination and chlorination of phenolic compounds in the presence of suitable catalysts.
  • Alkylation Reactions: The tert-butoxy group can be introduced via alkylation of phenols with tert-butyl alcohol under acidic conditions.
  • Coupling Reactions: Coupling reactions involving aryl halides can also yield this compound through palladium-catalyzed processes.

These methods highlight the versatility of synthetic approaches available for producing this compound.

The applications of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene span several fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in developing polymers and advanced materials due to its unique structural properties.
  • Biochemical Research: It is employed in studies involving enzyme interactions and other biochemical assays.

Interaction studies involving 1-Bromo-3-(tert-butoxy)-5-chlorobenzene focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways and its potential effects on biological systems. Research has shown that the steric hindrance provided by the tert-butoxy group influences its reactivity, making it selective in certain reactions.

Several compounds share structural similarities with 1-Bromo-3-(tert-butoxy)-5-chlorobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-chlorobenzeneContains bromine and chlorine on benzeneLacks the bulky tert-butoxy group
1-Bromo-3-methoxybenzeneFeatures a methoxy group insteadMore polar than 1-Bromo-3-(tert-butoxy)-5-chlorobenzene
1-Bromo-3-fluorobenzeneContains a fluorine atomDifferent reactivity profile due to fluorine
4-tert-butoxy-2-bromobenzeneSimilar tert-butoxy groupDifferent substitution pattern on the benzene ring

Uniqueness

The uniqueness of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene lies primarily in its combination of halogen substituents and the bulky tert-butoxy group. This configuration not only affects its physical properties but also enhances its reactivity in synthetic applications, making it particularly valuable for selective reactions in organic synthesis.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

261.97601 g/mol

Monoisotopic Mass

261.97601 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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